N-(2-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-acetyl-3-(2-chlorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12(23)22-18(13-7-3-5-9-15(13)19)11-17(20-22)14-8-4-6-10-16(14)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHQLCHAYQOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorobenzene derivative reacts with the pyrazole intermediate.
Acetylation: The acetyl group is added to the pyrazole ring via an acetylation reaction using acetic anhydride or acetyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been studied for their efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). A study demonstrated that certain pyrazole derivatives showed minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential as alternative treatments for bacterial infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the lipoxygenase pathway, which is crucial in the inflammatory response. In vitro studies have shown that these compounds can reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli, indicating their potential use in treating inflammatory diseases such as arthritis .
Anticancer Potential
Recent studies have focused on the anticancer properties of this compound. Various pyrazole derivatives have been synthesized and tested against different cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The results indicated that certain derivatives could significantly reduce cell viability at specific concentrations, highlighting their potential as chemotherapeutic agents .
Case Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of several pyrazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid. This study suggests that modifications to the pyrazole structure can enhance antimicrobial efficacy .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This finding supports the potential use of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
The target compound shares a pyrazoline core with sulfonamide and aryl substituents. Key structural analogs include:
Structural Insights :
- Sulfentrazone () shares a sulfonamide group but replaces the pyrazoline with a triazolone ring, highlighting how core heterocycle modifications alter bioactivity (herbicidal vs.
Pharmacological Activity
- Antitubercular Activity : Pyrazoline derivatives in (e.g., 7c , 7f ) with thiophene or chlorophenyl groups exhibited MIC values ≤6.25 µg/mL against M. tuberculosis. The target compound’s 2-chlorophenyl group may similarly enhance activity by promoting target binding .
- Herbicidal Activity: Sulfentrazone’s dichlorophenyl and triazolone groups are critical for protoporphyrinogen oxidase inhibition, a mechanism absent in pyrazoline-based compounds .
Physicochemical Properties
Key Observations :
- Lower melting points (e.g., 7f at 139–141°C vs. 7c at 178–181°C) correlate with reduced crystallinity, possibly due to bulky substituents like 2-chlorobenzamide .
- The target compound’s methanesulfonamide group may improve solubility compared to ethanesulfonamide analogs ().
Computational and Crystallographic Analysis
Biological Activity
N-(2-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Antioxidant Activity : Pyrazole derivatives have been shown to possess antioxidant properties, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : These compounds can inhibit inflammatory pathways, potentially reducing symptoms in conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections .
Cytotoxicity
A study evaluated the cytotoxic effects of related pyrazole compounds on human leukemia cell lines (HL-60 and NALM-6) and melanoma cells (WM-115). The results indicated that certain derivatives had significant cytotoxicity with IC50 values below 10 µM, suggesting potential as anticancer agents .
Antimicrobial Efficacy
In vitro tests showed that derivatives of pyrazole exhibited substantial antimicrobial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. The compounds demonstrated minimum inhibitory concentrations (MICs) lower than 50 µg/mL against these bacteria .
Case Study 1: Anticancer Properties
A derivative similar to this compound was tested for its ability to induce apoptosis in cancer cells. The study found that the compound activated caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated animals compared to controls, supporting the therapeutic potential of this compound in inflammatory diseases .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodology : The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones, followed by sulfonylation and acetylation. Critical steps include:
- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) and NMR .
Q. How can the molecular structure be confirmed experimentally?
- Techniques :
- Single-crystal X-ray diffraction : Resolve bond lengths/angles using SHELXL for refinement .
- NMR spectroscopy : Analyze / chemical shifts to verify substituent positions (e.g., 2-chlorophenyl at C5 of pyrazole) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~462 Da) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC values) .
- Enzyme inhibition : Test against COX-2 or kinases via fluorometric assays (IC determination) .
- Cytotoxicity : Employ MTT assay on HEK-293 cells to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?
- Approach :
- Substituent variation : Replace 2-chlorophenyl with electron-withdrawing (e.g., 3-F, 4-NO) or donating (e.g., 4-OCH) groups to modulate enzyme binding .
- Sulfonamide modification : Introduce methyl/propyl groups to enhance lipophilicity and blood-brain barrier penetration .
- Computational modeling : Use AutoDock to predict binding affinities to target proteins (e.g., COX-2) .
Q. What crystallographic tools are recommended for analyzing electron density distribution?
- Software :
- SHELX suite : Refine X-ray data (SHELXL) and generate ORTEP diagrams (WinGX) .
- Multiwfn : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Q. How can contradictory bioactivity data between studies be resolved?
- Strategies :
- Dose-response validation : Replicate assays across independent labs with standardized protocols .
- Meta-analysis : Pool data from analogues (e.g., 2-fluorophenyl derivatives) to identify trends .
- Off-target profiling : Screen against kinase panels to rule out nonspecific binding .
Q. What methods elucidate the compound’s mechanism of enzyme inhibition?
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
- Molecular dynamics simulations : Analyze conformational changes in enzyme active sites (GROMACS) .
Methodological Recommendations
- Synthetic reproducibility : Document reaction yields and purity at each step to enable cross-study comparisons .
- Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) .
- Ethical screening : Prioritize in vivo testing only after rigorous in vitro and computational toxicity assessments (e.g., ProTox-II predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
